molecular formula C10H10 B087150 1,3-Divinylbenzene CAS No. 108-57-6

1,3-Divinylbenzene

Cat. No.: B087150
CAS No.: 108-57-6
M. Wt: 130.19 g/mol
InChI Key: PRJNEUBECVAVAG-UHFFFAOYSA-N
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Description

1,3-Divinylbenzene, also known as 1,3-diethenylbenzene, is an organic compound with the chemical formula C10H10. It consists of a benzene ring with two vinyl groups attached at the 1 and 3 positions. This compound is a colorless liquid that is primarily used in the production of polymers and resins .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Divinylbenzene is typically synthesized through the dehydrogenation of diethylbenzene. The reaction involves heating diethylbenzene in the presence of a dehydrogenation catalyst, such as chromium oxide, at high temperatures. The reaction can be represented as follows:

C6H4(C2H5)2C6H4(C2H3)2+2H2C_6H_4(C_2H_5)_2 \rightarrow C_6H_4(C_2H_3)_2 + 2H_2 C6​H4​(C2​H5​)2​→C6​H4​(C2​H3​)2​+2H2​

This process yields a mixture of this compound and its isomers .

Industrial Production Methods

In industrial settings, this compound is produced by the thermal dehydrogenation of isomeric diethylbenzenes. The resulting product is usually a mixture of meta- and para-divinylbenzene, along with ethylvinylbenzene isomers .

Chemical Reactions Analysis

Types of Reactions

1,3-Divinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Divinylbenzene has numerous applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    1,2-Divinylbenzene (1,2-diethenylbenzene): Similar structure but with vinyl groups at the 1 and 2 positions.

    1,4-Divinylbenzene (1,4-diethenylbenzene): Similar structure but with vinyl groups at the 1 and 4 positions.

    Vinylbenzene (styrene): Contains a single vinyl group attached to the benzene ring.

Uniqueness

1,3-Divinylbenzene is unique due to its specific positioning of vinyl groups, which allows for the formation of highly cross-linked polymers with distinct properties. This makes it particularly valuable in applications requiring enhanced mechanical strength and chemical resistance .

Properties

IUPAC Name

1,3-bis(ethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-3-9-6-5-7-10(4-2)8-9/h3-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJNEUBECVAVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25989-96-2
Record name Benzene, 1,3-diethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25989-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30110020
Record name 1,3-Diethenylbenzene
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Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108-57-6, 68987-41-7
Record name m-Divinylbenzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,3-Diethenylbenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, ethylenated
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Record name 1,3-Diethenylbenzene
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Record name Benzene, ethylenated
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Record name 1,3-divinylbenzene
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Record name M-DIVINYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure and formula of 1,3-divinylbenzene?

A1: this compound (also known as meta-divinylbenzene or m-DVB) is an aromatic hydrocarbon with the molecular formula C10H10. It features a benzene ring substituted with two vinyl groups (-CH=CH2) at the 1 and 3 positions.

Q2: How does the structure of this compound influence its polymerization behavior?

A2: The presence of two vinyl groups allows this compound to act as a crosslinking agent in polymerization reactions. [, ] This means it can react with multiple polymer chains, forming bridges between them and resulting in a more rigid and crosslinked network structure.

Q3: Can you elaborate on the anionic polymerization of this compound?

A3: Research shows that this compound can undergo anionic polymerization using initiators like lithium diisopropylamide (LDA). [, , ] This method, often conducted in the presence of diisopropylamine, can yield soluble poly(this compound) with pendant vinyl groups suitable for further functionalization.

Q4: How does this compound compare to its isomer, 1,4-divinylbenzene, in terms of reactivity in anionic polymerization?

A4: Studies indicate that 1,4-divinylbenzene generally exhibits higher reactivity than this compound in anionic copolymerization with monomers like styrene. [] This difference is attributed to the greater extent of conjugation in 1,4-divinylbenzene.

Q5: What role does this compound play in the synthesis of macroporous resins?

A5: this compound serves as a crucial crosslinking agent in producing macroporous resins. [] These resins find wide applications in various fields, including separation science and catalysis, due to their high surface area and porosity.

Q6: Are there analytical techniques available to quantify residual this compound in macroporous resins?

A6: Yes, gas chromatography coupled with direct probe inlet has been successfully employed to determine residual this compound and 1,4-divinylbenzene content in macroporous resins. [] This technique offers a convenient, sensitive, and accurate method for quality control purposes.

Q7: Has this compound been investigated for its fluorescence properties?

A7: Research has explored the synthesis of this compound derivatives through rhodium-catalyzed oxidative coupling reactions. [] Interestingly, some of these derivatives have shown promising solid-state fluorescence, potentially opening doors for applications in materials science.

Q8: How does the electronic structure of this compound relate to its photochemical properties?

A8: Computational studies using density functional theory (DFT) have provided insights into the electronic structure and excited-state behavior of this compound. [] These calculations help understand the photoisomerization pathways and the influence of substituents on the molecule's photophysical properties.

Q9: What are the implications of this compound's reactivity with lithium alkylamides?

A9: The reaction of this compound with lithium alkylamides, such as lithium diisopropylamide, can lead to the addition of the alkylamino group to the vinyl group. [, ] This reaction pathway offers a route to synthesize new styrene derivatives with potential applications in polymer chemistry.

Q10: Can you provide an example of a novel styrene derivative synthesized using this compound?

A10: One example is (S)-N-α-Methylbenzyl-3-vinylphenethylamine, synthesized by reacting this compound with optically active (S)-α-methylbenzylamine in the presence of a lithium alkylamide catalyst. [] This new styrene derivative holds potential as a monomer for synthesizing polymers with specific chiral properties.

Q11: Are there studies on copolymerizing this compound with other monomers besides styrene?

A11: Yes, researchers have investigated the anionic copolymerization of this compound with 2,3,4,5,6-pentafluorostyrene using lithium diisopropylamide as an initiator. [] This study aimed to synthesize fluorine-containing linear polymers with pendant vinyl groups for potential applications in materials requiring specific properties.

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